molecular formula C15H29N3O2 B14560872 Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- CAS No. 62175-98-8

Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-

Cat. No.: B14560872
CAS No.: 62175-98-8
M. Wt: 283.41 g/mol
InChI Key: OKHROOQYRWCIDO-UHFFFAOYSA-N
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Description

Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of diazepines, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. The specific structure of Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- includes a pyridine ring fused to a diazepine ring, with additional substituents that contribute to its chemical properties.

Preparation Methods

The synthesis of Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- involves several steps, including the formation of the diazepine ring and the introduction of the nitro and pentyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .

Chemical Reactions Analysis

Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of an amine derivative .

Scientific Research Applications

Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a pharmacological agent due to its ability to interact with specific molecular targets. Its unique structure allows it to bind to various receptors and enzymes, making it a candidate for drug development. Additionally, it may have applications in the industry as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved in its mechanism of action are complex and may involve multiple steps and interactions .

Comparison with Similar Compounds

Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl- can be compared with other similar compounds, such as other diazepines and pyridine derivatives. Similar compounds include Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-propyl- and Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-butyl-. These compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and biological activities.

Properties

CAS No.

62175-98-8

Molecular Formula

C15H29N3O2

Molecular Weight

283.41 g/mol

IUPAC Name

2-methyl-4-nitro-4-pentyl-1,3,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine

InChI

InChI=1S/C15H29N3O2/c1-3-4-6-9-15(18(19)20)12-16(2)11-14-8-5-7-10-17(14)13-15/h14H,3-13H2,1-2H3

InChI Key

OKHROOQYRWCIDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CN(CC2CCCCN2C1)C)[N+](=O)[O-]

Origin of Product

United States

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